trans-4-Methylcyclohexanamine hydrochloride
Description
trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7) is a cyclohexane derivative with a methyl group and an amine functional group in the trans-configuration. Its molecular formula is C₇H₁₆ClN, with an average molecular mass of 149.662 g/mol and a monoisotopic mass of 149.097127 g/mol . The compound is widely used in organic synthesis, particularly as a catalyst to enhance reaction yields and selectivity due to its stereochemical stability and solubility in polar solvents . Key identifiers include ChemSpider ID 21374057 and synonyms such as Hexahydro-p-Toluidine Hydrochloride and trans-4-Methylcyclohexylamine hydrochloride .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKJSRZELQHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955108 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33483-66-8, 33483-65-7, 100959-19-1 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanamine hydrochloride typically involves the isomerization of a Schiff’s base followed by acid hydrolysis. The process can be summarized as follows :
Isomerization: A Schiff’s base is treated with a strong base in a solvent such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones to obtain an isomeric compound.
Acid Hydrolysis: The isomeric compound is then subjected to acid hydrolysis using a mineral acid to obtain the corresponding salt of trans-4-Methylcyclohexylamine.
Conversion to Hydrochloride: The obtained salt can be converted to trans-4-Methylcyclohexylamine hydrochloride by treating it with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of acid catalysts, such as 4-toluenesulfonic acid, can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-4-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different amines or hydrocarbons.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, trans-4-Methylcyclohexanamine hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a catalyst in various chemical reactions, enhancing the yield and selectivity of target compounds. The compound facilitates reactions by stabilizing transition states and lowering activation energy requirements .
Types of Reactions:
- Oxidation: Can be oxidized to form ketones or alcohols.
- Reduction: Can be reduced to yield different amines or hydrocarbons.
- Substitution: Capable of undergoing substitution reactions with halogens or alkylating agents.
Biology
In biological research, this compound is utilized to investigate the effects of amines on biological systems. It plays a role in studying polyamine metabolism due to its inhibition of putrescine aminopropyltransferase, an enzyme crucial for cellular processes. This inhibition alters the balance between spermidine and spermine levels, impacting various biological functions.
Medicine
The compound has notable applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical drugs. One significant application is in the development of antidiabetic agents such as glimepiride, where this compound acts as a key building block . Its role in drug synthesis underscores its importance in pharmaceutical research.
Industrial Applications
This compound is also employed in industrial settings for producing polymers and resins. Its catalytic properties make it valuable in various chemical manufacturing processes, contributing to efficiency and product quality .
Case Studies
- Synthesis of Antidiabetic Agents : Recent studies have demonstrated the effectiveness of this compound as an intermediate in synthesizing glimepiride, showcasing its utility in developing new medications aimed at managing diabetes .
- Biological Impact Studies : Research examining the role of this compound in polyamine metabolism has provided insights into its potential therapeutic applications and effects on cellular growth regulation .
Mechanism of Action
The mechanism of action of trans-4-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit putrescine aminopropyltransferase, affecting the concentration ratio of spermidine to spermine in biological systems .
Comparison with Similar Compounds
Stereoisomers and Positional Analogs
Key Differences :
Functional Group Variants
Key Differences :
Structural Analogs with Similarity Scores
Biological Activity
trans-4-Methylcyclohexanamine hydrochloride (CAS Number: 33483-66-8) is a derivative of cyclohexanamine characterized by a methyl group attached to the fourth carbon of the cyclohexane ring. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and its role as an intermediate in organic synthesis.
- Molecular Formula : CHN·HCl
- Molecular Weight : 161.67 g/mol
- Physical State : Typically encountered as a white crystalline solid.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an inhibitor of putrescine aminopropyltransferase, an enzyme crucial for polyamine metabolism. This inhibition alters the balance between spermidine and spermine, which are vital for cellular processes such as growth and differentiation.
Applications in Research
- Amines in Biological Systems : The compound is extensively used to study the effects of amines on biological systems, particularly their roles in cellular signaling and metabolic pathways.
- Drug Development : It serves as an intermediate in the synthesis of pharmaceutical agents, including antidiabetic drugs like glimepiride, highlighting its relevance in medicinal chemistry .
- Catalysis : In industrial applications, it is employed as a catalyst or reagent in various chemical reactions, further emphasizing its versatility.
Study 1: Inhibition of Polyamine Metabolism
A study demonstrated that this compound effectively inhibits putrescine aminopropyltransferase, leading to significant changes in polyamine levels within cells. This alteration was linked to reduced cell proliferation rates in cancer cell lines, suggesting potential applications in cancer therapy .
Study 2: Synthesis of Antidiabetic Agents
Research focused on optimizing synthetic pathways for this compound revealed that it could be efficiently converted into glimepiride analogs, showcasing its utility in developing new antidiabetic medications .
Comparative Analysis
The following table compares this compound with related compounds:
| Compound | Mechanism of Action | Applications |
|---|---|---|
| trans-4-Methylcyclohexanamine HCl | Inhibits putrescine aminopropyltransferase | Antidiabetic drug synthesis |
| cis-4-Methylcyclohexanamine HCl | Similar but less effective | Limited applications |
| 4-Methylcyclohexylamine HCl | Acts on neurotransmitter systems | Neuropharmacology |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign axial/equatorial proton environments (e.g., δ 1.2–1.5 ppm for axial CH₃; coupling constants J = 10–12 Hz confirm trans stereochemistry) .
- X-Ray Crystallography : Resolve crystal lattice parameters (e.g., monoclinic P2₁/c space group) to confirm stereochemistry and hydrogen bonding with Cl⁻ .
- Mass Spectrometry : ESI-MS (m/z 128.1 [M⁺-HCl]) and elemental analysis (C: 53.3%, H: 9.6%, N: 8.9%) validate molecular composition .
Advanced: How does the stereochemistry of trans-4-Methylcyclohexanamine influence its reactivity in nucleophilic substitutions?
Methodological Answer :
The trans-configuration imposes steric constraints on the cyclohexane ring, reducing accessibility to the amine group in SN₂ reactions. Comparative studies show:
- Reactivity Trends : trans-isomers exhibit 20–30% slower reaction rates with acetyl chloride vs. cis-isomers due to hindered backside attack.
- Experimental Design : Use kinetic studies (UV-Vis monitoring at 254 nm) and DFT calculations (B3LYP/6-31G*) to model transition states .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer :
Discrepancies arise from varying solvent polarity and measurement conditions. A systematic approach includes:
- Solubility Screen : Test in 10 solvents (e.g., water, DMSO, ethanol) at 25°C and 40°C using gravimetric analysis.
- Data Normalization : Report as g/100 mL ± SEM (e.g., water: 12.3 ± 0.5 g/100 mL at 25°C; DMSO: 8.2 ± 0.3 g/100 mL) .
- Contradiction Analysis : Cross-validate with Hansen solubility parameters and DSC to assess polymorphic forms .
Advanced: What protocols ensure stability of this compound under varying storage conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation <2% indicates suitability for ambient storage .
- Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy (200–400 nm) detects photooxidation products (λmax 280 nm) .
Advanced: How can in vitro pharmacokinetic studies be designed for this compound?
Q. Methodological Answer :
- Permeability Assays : Use Caco-2 cell monolayers (Papp <1 × 10⁻⁶ cm/s indicates low intestinal absorption) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t½ >30 min suggests moderate hepatic clearance) .
Advanced: How to validate an HPLC method for quantifying this compound in biological matrices?
Q. Methodological Answer :
- Column : C18 (5 µm, 150 × 4.6 mm) with mobile phase: 70:30 (v/v) 0.1% TFA in water/acetonitrile.
- Validation Parameters :
Advanced: How should researchers address contradictory biological activity data for this compound?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
